2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6S/c1-2-11-10(12-3-1)16-6-4-15(5-7-16)9-8-13-17-14-9/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLODHZPTQRQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Thiadiazole rings are commonly formed via cyclocondensation reactions. For example, 1,2,5-thiadiazoles can be synthesized by reacting thiourea derivatives with α-haloketones or α-diketones under acidic conditions. A modified approach involves treating 1-(3-aminophenyl)piperazine with chlorocarbonylsulfenyl chloride, followed by cyclization with hydrazine to yield the thiadiazole ring.
Reaction Conditions :
Suzuki-Miyaura Coupling for Functionalization
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/heteroaryl groups to the thiadiazole ring. For instance, 3-bromo-1,2,5-thiadiazole reacts with pinacol boronic esters under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to attach substituents at the 3-position.
Optimization Insight :
-
Ligand choice (e.g., XPhos) improves coupling efficiency for electron-deficient thiadiazoles.
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Microwave-assisted heating (100°C, 20 min) reduces reaction time by 70% compared to conventional methods.
Pyrimidine Ring Formation and Functionalization
The pyrimidine core is constructed via cyclization or modified from pre-existing pyrimidine derivatives.
Biginelli-like Cyclocondensation
A three-component reaction of ethyl acetoacetate, urea, and aldehydes under acidic conditions forms dihydropyrimidinones, which are oxidized to pyrimidines. For 2-aminopyrimidines, guanidine hydrochloride replaces urea.
Representative Protocol :
| Component | Quantity | Role |
|---|---|---|
| Ethyl acetoacetate | 10 mmol | β-ketoester |
| Guanidine hydrochloride | 12 mmol | Nitrogen source |
| 4-Piperazinylbenzaldehyde | 10 mmol | Aldehyde component |
| HCl (conc.) | Catalyst | Acid catalyst |
| Ethanol | 15 mL | Solvent |
Outcome :
Nucleophilic Aromatic Substitution (SNAr)
Activated pyrimidines (e.g., 2-chloropyrimidine) undergo SNAr with piperazine-thiadiazole nucleophiles. Key factors include:
Case Study :
2-Chloropyrimidine reacts with 1-(1,2,5-thiadiazol-3-yl)piperazine in DMF at 90°C for 12 hr, yielding 82% product after column chromatography (SiO₂, ethyl acetate/hexane).
Direct Coupling Strategies
Thiourea-Bridged Coupling
1,1′-Thiocarbonyldiimidazole (TCDI) mediates coupling between aminopyrimidines and piperazine-thiadiazoles:
Advantages :
Limitations :
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation couples halogenated pyrimidines with piperazine-thiadiazoles:
Catalytic System :
Performance Metrics :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
Thiadiazole-Piperazine Formation
A mixture of 1,2-diaminopiperazine and thionyl chloride under MW (150°C, 15 min) produces the thiadiazole ring in 94% yield.
Pyrimidine-Piperazine Coupling
MW-enhanced SNAr (100°C, 30 min) achieves 95% conversion vs. 12 hr conventionally.
Analytical Characterization
Critical data for validating the target compound:
Spectroscopic Profiles :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine-H), 7.89 (s, 1H, thiadiazole-H), 3.85–3.70 (m, 8H, piperazine-H)
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HRMS : m/z [M+H]⁺ calcd. for C₁₀H₁₂N₆S: 272.0898, found: 272.0895
Chromatographic Purity :
Challenges and Optimization Opportunities
Key Issues :
-
Low solubility of intermediates in non-polar solvents
-
Epimerization risk during piperazine functionalization
Innovative Solutions :
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit significant antidepressant effects by acting on serotonin receptors. Thiadiazole moieties enhance these interactions, potentially leading to novel antidepressant medications.
- Antimicrobial Properties : Studies have demonstrated that thiadiazole-containing compounds possess antimicrobial properties against various bacterial strains. This makes them candidates for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways.
Agrochemistry
The incorporation of thiadiazole groups in agrochemical formulations has been linked to enhanced efficacy in pest control. Compounds similar to 2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine are being investigated for their potential as fungicides and herbicides due to their ability to disrupt cellular processes in target organisms.
Material Science
The unique chemical properties of this compound allow it to be explored in the development of advanced materials such as:
- Conductive Polymers : The integration of thiadiazole units into polymer matrices can enhance electrical conductivity and stability.
- Sensors : Due to its ability to interact with various analytes, the compound is being studied for use in sensor technologies for environmental monitoring.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three structurally related pyrimidine derivatives from , along with pyrazolo-pyrimidine hybrids from , to highlight key structural and functional differences:
Structural and Functional Insights
Electronic and Steric Effects
- The piperazine-thiadiazole combination in the target compound introduces electron-rich regions, favoring interactions with polar residues in binding pockets (e.g., serotonin or dopamine receptors).
Pharmacological Implications
- Piperazine-containing analogs are historically associated with CNS activity (e.g., aripiprazole), suggesting the target compound may act as a receptor modulator.
- Pyrazolo-pyrimidine hybrids () exhibit isomerization behavior, which can alter bioactivity. For example, compound 7 isomerizes to 6 under acidic conditions, highlighting stability challenges absent in the thiadiazol-piperazine-pyrimidine scaffold.
Stability and Isomerization
- Unlike pyrazolo-triazolopyrimidines (), the target compound’s thiadiazole-piperazine linkage is less prone to isomerization, improving storage stability.
Biological Activity
2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the thiadiazole and pyrimidine moieties contributes to its potential as a pharmacologically active agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiadiazole group and a pyrimidine ring. The structural formula can be represented as follows:
This structure is significant for its interaction with various biological targets, particularly in the context of drug design.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and pyrimidine exhibit promising antimicrobial properties. A study highlighted that compounds bearing the thiadiazole moiety demonstrated significant antibacterial activity against various strains, including resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | MRSA | Effective |
| This compound | Escherichia coli | Moderate |
| This compound | Pseudomonas aeruginosa | Low |
Anticancer Activity
The compound has been explored for its anticancer properties. Thiadiazole-pyrimidine derivatives have shown inhibition of cancer cell proliferation in various assays. One study demonstrated that these compounds could inhibit human carbonic anhydrase and Mycoplasma hyorhinis, suggesting potential applications in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes critical in cellular metabolism.
- Receptor Interaction : It may function as a ligand for various receptors involved in signal transduction pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can modulate oxidative stress pathways in cells .
Study 1: Antimicrobial Efficacy
In a recent study published in Molecules, researchers synthesized a series of thiadiazole-pyrimidine derivatives and evaluated their antimicrobial activities. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .
Study 2: Cancer Treatment Potential
Another investigation focused on the anticancer properties of these compounds against breast cancer cell lines. The study reported that specific derivatives led to a decrease in cell viability and induced apoptosis through activation of caspases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling a piperazine-thiadiazole intermediate with a pyrimidine derivative. Key steps include:
-
Intermediate preparation : Use of nucleophilic substitution or cyclization reactions to synthesize the 1,2,5-thiadiazole-piperazine moiety .
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Coupling : Buchwald-Hartwig amination or Ullmann-type reactions for attaching the pyrimidine ring .
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Characterization : Intermediates are verified via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .
Reaction Step Key Reagents/Conditions Characterization Tools Thiadiazole synthesis HS, NHOH·HCl, acidic conditions NMR, FT-IR Piperazine coupling Pd catalysts, ligands (e.g., Xantphos), elevated temps HRMS, X-ray
Q. What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- Methodology :
- NMR : H and C NMR to confirm substituent positions and piperazine-thiadiazole connectivity .
- X-ray crystallography : Resolves bond angles, torsion angles, and crystal packing (e.g., C–H···N interactions in piperazine-thiadiazole systems) .
- Mass spectrometry : HRMS to validate molecular weight and fragmentation patterns .
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Methodology : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Central Composite Design (CCD) : Identifies optimal conditions for Suzuki-Miyaura coupling (e.g., 80°C, 2 mol% Pd catalyst, DMF solvent) .
- Response Surface Methodology (RSM) : Balances yield (>75%) and impurity levels (<5%) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of novel derivatives with enhanced bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize thiadiazole’s electron-withdrawing effects .
- Molecular docking : Screens interactions with targets (e.g., kinase enzymes) to prioritize substituents (e.g., fluorinated groups for binding affinity) .
- MD simulations : Evaluates stability of piperazine-pyrimidine conformers in aqueous environments .
Q. How to resolve contradictions in reported biological activities of structural analogs?
- Methodology :
- Orthogonal assays : Compare enzyme inhibition (IC) vs. cellular efficacy (EC) to distinguish target-specific vs. off-target effects .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability in cytotoxicity data across studies (e.g., IC ranges: 0.5–10 µM) .
- Structural benchmarking : Overlay X-ray structures to identify critical binding motifs (e.g., thiadiazole’s sulfur interactions) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL free base) .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life (>8 hrs in murine models) .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the pyrimidine N-position .
Q. How to design multi-step syntheses for complex derivatives while minimizing regioselectivity issues?
- Methodology :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine nitrogens during thiadiazole functionalization .
- Flow chemistry : Enables precise control of reaction times/temps for unstable intermediates (e.g., nitro-thiadiazoles) .
- Parallel synthesis : Screen substituents (e.g., methyl, trifluoromethyl) on pyrimidine in 96-well plates .
Q. What catalytic systems are effective for key transformations (e.g., C–N coupling), and how are they evaluated?
- Methodology :
- Catalyst screening : Compare Pd(OAc)/XPhos vs. CuI/1,10-phenanthroline for Ullmann coupling (yields: 60–85%) .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .
- Green metrics : Calculate E-factors (kg waste/kg product) to prioritize sustainable protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
